molecular formula C10H9ClFN3 B6344514 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240570-27-7

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No. B6344514
CAS RN: 1240570-27-7
M. Wt: 225.65 g/mol
InChI Key: YWJUIJHBKPECAG-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule that has been studied for its potential applications in various fields . It contains a pyrazole core, which is a five-membered ring with three carbon atoms

Advantages and Limitations for Lab Experiments

The use of 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine in laboratory experiments has a number of advantages. It is relatively easy to synthesize and use in a variety of reactions. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use. It is not very soluble in water, and its solubility in organic solvents is also limited. Furthermore, it is susceptible to hydrolysis, and it can be degraded by light and oxygen.

Future Directions

There are a number of potential future directions for 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine. It could be used in the synthesis of more complex compounds, such as peptides and other biologically active compounds. In addition, it could be used in the synthesis of more effective drugs, such as anti-cancer and anti-inflammatory drugs. Furthermore, it could be used to develop new methods for the synthesis of polymers, dyes, and surfactants. Finally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine is synthesized through a multi-step process involving the reaction of 3-chloro-4-fluorobenzaldehyde with hydrazine hydrate and formaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature, and the product is purified by recrystallization. The overall yield of the reaction is typically about 60-70%.

Scientific Research Applications

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine is widely used in scientific research, particularly in the fields of drug discovery and development. It is used as a reagent in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It is also used in the synthesis of other organic compounds, such as polymers, dyes, and surfactants. In addition, this compound is used in the synthesis of peptides and other biologically active compounds.

properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-9-3-7(1-2-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJUIJHBKPECAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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